molecular formula C6F10O2 B14485460 2H-Pyran-2-carbonyl fluoride, 2,3,3,4,4,5,5,6,6-nonafluorotetrahydro- CAS No. 65601-67-4

2H-Pyran-2-carbonyl fluoride, 2,3,3,4,4,5,5,6,6-nonafluorotetrahydro-

Cat. No.: B14485460
CAS No.: 65601-67-4
M. Wt: 294.05 g/mol
InChI Key: NBGJVHHAGWBNLL-UHFFFAOYSA-N
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Description

2H-Pyran-2-carbonyl fluoride, 2,3,3,4,4,5,5,6,6-nonafluorotetrahydro- is a fluorinated organic compound belonging to the pyran family. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2-carbonyl fluoride, 2,3,3,4,4,5,5,6,6-nonafluorotetrahydro- typically involves the fluorination of pyran derivatives. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction parameters. This method enhances yield and purity while minimizing the formation of by-products. The use of advanced fluorination techniques, such as electrochemical fluorination, is also explored to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2-carbonyl fluoride, 2,3,3,4,4,5,5,6,6-nonafluorotetrahydro- undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

Major Products

The major products formed from these reactions include various fluorinated derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2H-Pyran-2-carbonyl fluoride, 2,3,3,4,4,5,5,6,6-nonafluorotetrahydro- finds applications in several fields:

    Chemistry: Used as a building block for synthesizing complex fluorinated compounds.

    Biology: Investigated for its potential use in fluorinated drug development due to its unique properties.

    Medicine: Explored for its role in creating fluorinated pharmaceuticals with enhanced bioavailability and stability.

    Industry: Utilized in the production of specialty chemicals and materials with high thermal and chemical resistance.

Mechanism of Action

The mechanism of action of 2H-Pyran-2-carbonyl fluoride, 2,3,3,4,4,5,5,6,6-nonafluorotetrahydro- involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine enhances the compound’s reactivity, allowing it to form strong bonds with various substrates. This property is exploited in designing molecules with specific biological or chemical activities.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyran-2-one: A non-fluorinated analog with different reactivity and applications.

    3,4-Dihydro-2H-pyran: Another pyran derivative with distinct chemical properties.

    2H-Pyran-2-carboxaldehyde: A related compound with an aldehyde functional group.

Uniqueness

The uniqueness of 2H-Pyran-2-carbonyl fluoride, 2,3,3,4,4,5,5,6,6-nonafluorotetrahydro- lies in its extensive fluorination, which imparts exceptional stability, reactivity, and resistance to degradation. These properties make it a valuable compound for advanced scientific research and industrial applications.

Properties

CAS No.

65601-67-4

Molecular Formula

C6F10O2

Molecular Weight

294.05 g/mol

IUPAC Name

2,3,3,4,4,5,5,6,6-nonafluorooxane-2-carbonyl fluoride

InChI

InChI=1S/C6F10O2/c7-1(17)2(8)3(9,10)4(11,12)5(13,14)6(15,16)18-2

InChI Key

NBGJVHHAGWBNLL-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C1(C(C(C(C(O1)(F)F)(F)F)(F)F)(F)F)F)F

Origin of Product

United States

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